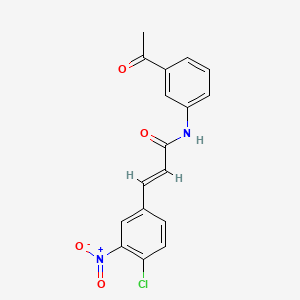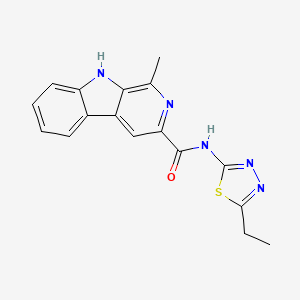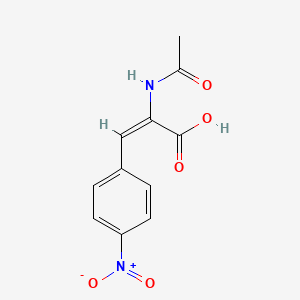
7-Hydroxy-8-methylisoflavone
Overview
Description
7-Hydroxy-8-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants Isoflavones are known for their diverse biological activities and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8-methylisoflavone typically involves the use of starting materials such as 5,7-dihydroxyisoflavones. One common method includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation using formaldehyde aminals . Another approach involves the heterocyclization of 7-hydroxy-6-formylisoflavones, which undergoes a Duff reaction with urotropine in refluxing acetic acid, followed by acid hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation techniques. These methods utilize microbial strains capable of converting precursor compounds into the desired isoflavone through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-8-methylisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted into 7,2′3′-trihydroxy-8-methylisoflavone and 7,3′4′-trihydroxyisoflavone through oxidation reactions catalyzed by enzymes such as BphA and BphB .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ethyl bromomalonate for condensation reactions and copper powder for decarboxylation . Reaction conditions often involve refluxing in solvents like acetic acid or quinoline.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry .
Biology: In biological research, 7-Hydroxy-8-methylisoflavone is studied for its antioxidant and anti-inflammatory properties. It has been shown to modulate various cellular pathways, making it a potential candidate for therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential neuroprotective effects. Studies have shown that it can activate tyrosine kinase B (TrkB) receptors, which are involved in neuronal survival and differentiation . This makes it a promising candidate for the treatment of neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. Its health benefits, including antioxidant and anti-inflammatory effects, make it a popular ingredient in nutraceutical products .
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methylisoflavone involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the activation of TrkB receptors, which leads to the phosphorylation and activation of downstream signaling cascades involved in neuronal survival and differentiation . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- 7-Hydroxy-5-methoxyisoflavone
- 7,8-Dihydroxyflavone
- 7,2′3′-Trihydroxy-8-methylisoflavone
- 7,3′4′-Trihydroxyisoflavone
Uniqueness: The uniqueness of 7-Hydroxy-8-methylisoflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate TrkB receptors and exhibit antioxidant properties sets it apart from other isoflavones .
Properties
IUPAC Name |
7-hydroxy-8-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-14(17)8-7-12-15(18)13(9-19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFYWASMXZPBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![(4Z)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5911659.png)
![METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5911667.png)
![1-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETONE](/img/structure/B5911670.png)
![1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)ethanone](/img/structure/B5911676.png)
